molecular formula C23H27FN4O2 B2994108 N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922066-93-1

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2994108
CAS No.: 922066-93-1
M. Wt: 410.493
InChI Key: XEWQPEAQCSDQKQ-UHFFFAOYSA-N
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Description

N1-(4-Fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 4-fluorophenyl group attached to the N1-position and a 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl group at the N2-position. Oxalamides are known for their versatility, with modifications to their aromatic or heterocyclic substituents influencing metabolic stability, receptor binding, and safety profiles .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-27-13-10-17-14-16(4-9-20(17)27)21(28-11-2-3-12-28)15-25-22(29)23(30)26-19-7-5-18(24)6-8-19/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWQPEAQCSDQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H29FN4O2C_{24}H_{29}FN_{4}O_{2}, with a molecular weight of approximately 424.5 g/mol. The presence of the oxalamide functional group is significant for its biological activity, as it can influence interactions with various biological targets.

PropertyValue
Molecular FormulaC24H29FN4O2
Molecular Weight424.5 g/mol
CAS Number921893-76-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Indoline Derivative : Starting from 1-methylindoline, various reagents are used to introduce the necessary functional groups.
  • Pyrrolidine Ring Formation : This step often involves cyclization reactions that yield the desired pyrrolidine structure.
  • Oxalamide Linkage Formation : The final step involves coupling the indoline and pyrrolidine derivatives through an oxalamide bond using reagents like oxalyl chloride.

Biological Activity

Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as receptors or enzymes involved in cell signaling pathways. For instance, the indoline moiety may interact with serotonin receptors, while the pyrrolidine ring could influence dopamine receptor activity.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Antitumor Activity : A study demonstrated that related oxalamides significantly inhibited the proliferation of various cancer cell lines, suggesting a similar effect for this compound.
  • Neuroprotective Studies : Research on related indoline derivatives showed promising results in protecting against oxidative stress-induced neuronal damage, indicating potential therapeutic benefits for neurodegenerative diseases.
  • Pharmacological Profiles : Comparative studies highlighted that structural modifications in oxalamides can lead to varied pharmacological profiles, emphasizing the importance of specific substituents in determining biological activity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related oxalamide derivatives, emphasizing substituent effects, applications, and safety

Compound Name (Structure) Key Substituents Application NOEL (mg/kg/day) Metabolic Pathway References
Target Compound N1: 4-fluorophenyl; N2: 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl Inferred: Flavoring or Pharma No data Predicted: Rapid hepatic metabolism -
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-yl ethyl Umami flavor enhancer 100 Rapid metabolism (no amide hydrolysis)
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-guanidinomethyl indanyl oxalamide) N1: 4-chloro-3-fluorophenyl; N2: guanidinomethyl indanyl Immunological adjuvant No data Not reported
Compound 1768 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl oxalamide) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-yl ethyl Flavoring agent 100 Rapid metabolism in hepatocytes

Key Findings from Comparative Analysis

Substituent-Driven Activity :

  • Aromatic Groups :

  • The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to S336’s 2,4-dimethoxybenzyl group, which contributes to umami receptor (hTAS1R1/hTAS1R3) activation .
  • BNM-III-170’s 4-chloro-3-fluorophenyl group likely optimizes binding to CD4 receptors, demonstrating how halogenation tailors compounds for therapeutic applications .
    • Heterocyclic Groups :
  • The target compound’s pyrrolidin-1-yl and 1-methylindolin-5-yl groups may influence solubility and receptor interactions differently than S336’s pyridin-2-yl group, which is critical for flavor-enhancing activity .

Metabolic Stability :

  • Oxalamides like S336 and Compound 1768 undergo rapid hepatic metabolism without amide bond cleavage, suggesting metabolic pathways dominated by oxidation and conjugation rather than hydrolysis . The target compound’s indolin and pyrrolidin groups may similarly resist hydrolysis but could alter oxidative metabolism rates.

Safety Profiles: S336 and related flavoring agents exhibit high NOEL values (e.g., 100 mg/kg/day), indicating low toxicity at regulatory usage levels . The absence of amide hydrolysis products in these compounds further supports their safety . In contrast, BNM-III-170’s therapeutic application prioritizes efficacy over flavor safety thresholds, though its toxicological data are unreported .

Regulatory Status: S336 has global regulatory approval (FEMA 4233) as a flavor enhancer, replacing monosodium glutamate (MSG) in food products . The target compound’s structural complexity (indolin and pyrrolidin groups) may require additional toxicological studies to meet regulatory standards for flavoring or pharmaceutical use.

Implications for Future Research

  • Structure-Activity Relationship (SAR) : Systematic modification of the N1 and N2 substituents could optimize the target compound for specific applications. For example, fluorophenyl groups may enhance blood-brain barrier penetration for CNS-targeted drugs, while indolin/pyrrolidin moieties might improve solubility.
  • Metabolic Profiling : Comparative studies using rat hepatocytes or in vitro assays could clarify whether the target compound follows the rapid oxidative metabolism observed in S336 .
  • Toxicity Screening: Given the high NOEL of structurally related oxalamides, the target compound may exhibit favorable safety margins, but empirical validation is essential .

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